molecular formula C13H26ClNO2 B2807252 tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride CAS No. 2580190-06-1

tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride

Cat. No.: B2807252
CAS No.: 2580190-06-1
M. Wt: 263.81
InChI Key: MWALACOSIPYWKP-RRYKSLJCSA-N
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Description

tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride is a chemical compound with the molecular formula C13H26ClNO2 and a molecular weight of 263.81 g/mol . This compound is known for its unique structure, which includes a tert-butyl ester group and a cyclohexyl ring with an amino and methyl substituent. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride typically involves the esterification of 2-(4-amino-4-methylcyclohexyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. The cyclohexyl ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-amino-4-ethylcyclohexyl)acetate;hydrochloride
  • Tert-butyl 2-(4-amino-4-propylcyclohexyl)acetate;hydrochloride
  • Tert-butyl 2-(4-amino-4-isopropylcyclohexyl)acetate;hydrochloride

Uniqueness

tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring. The presence of a methyl group at the 4-position enhances its chemical reactivity and binding affinity compared to other similar compounds. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2.ClH/c1-12(2,3)16-11(15)9-10-5-7-13(4,14)8-6-10;/h10H,5-9,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWALACOSIPYWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CC(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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